molecular formula C23H25NO6S3 B11182206 dimethyl 2-(2,2-dimethyl-6-(methyloxy)-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-(2,2-dimethyl-6-(methyloxy)-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11182206
M. Wt: 507.6 g/mol
InChI Key: JJSNLTIPAMKUDV-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,2-dimethyl-6-(methyloxy)-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of dimethyl 2-(2,2-dimethyl-6-(methyloxy)-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the thioxo group and the dithiole moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the thioxo group.

    Substitution: The methyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 2-(2,2-dimethyl-6-(methyloxy)-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core and thioxo group play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, dimethyl 2-(2,2-dimethyl-6-(methyloxy)-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate stands out due to its unique combination of functional groups. Similar compounds include:

    2,2-dimethylhexane: A simpler hydrocarbon with different properties.

    Propanoic acid, 2,2-dimethyl-: A carboxylic acid with distinct chemical behavior.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H25NO6S3

Molecular Weight

507.6 g/mol

IUPAC Name

dimethyl 2-[6-methoxy-2,2-dimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C23H25NO6S3/c1-11(2)19(25)24-14-9-8-12(28-5)10-13(14)15(18(31)23(24,3)4)22-32-16(20(26)29-6)17(33-22)21(27)30-7/h8-11H,1-7H3

InChI Key

JJSNLTIPAMKUDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C

Origin of Product

United States

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